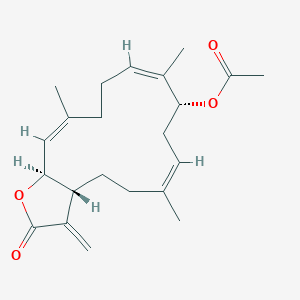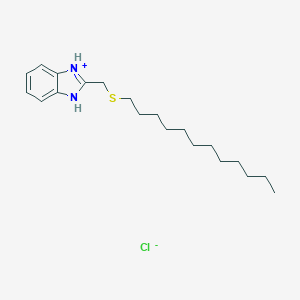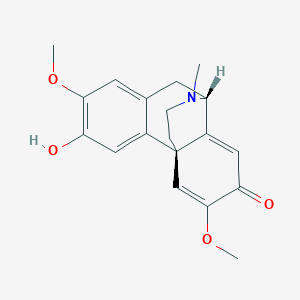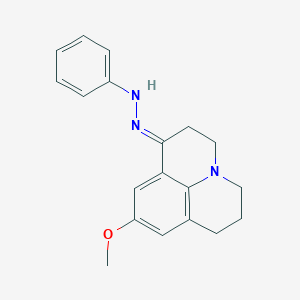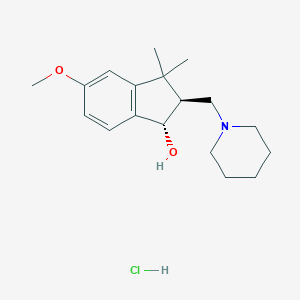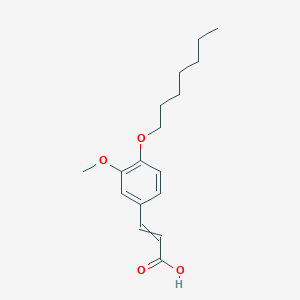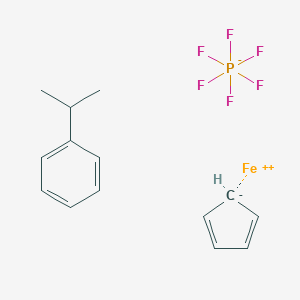
Cumene;cyclopenta-1,3-diene;iron(2+);hexafluorophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cumene;cyclopenta-1,3-diene;iron(2+);hexafluorophosphate is an organometallic compound with the molecular formula C14H8F6FeP. This compound is known for its unique structure, which includes a cyclopentadienyl ring and a cumene ligand coordinated to an iron(II) center, with hexafluorophosphate as the counterion.
Mecanismo De Acción
- The compound’s downstream effects depend on the specific reactions it undergoes. For example:
Biochemical Pathways
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cumene;cyclopenta-1,3-diene;iron(2+);hexafluorophosphate typically involves the reaction of cyclopentadienyliron dicarbonyl dimer with cumene in the presence of a suitable oxidizing agent. The reaction is carried out under an inert atmosphere to prevent oxidation of the iron center. The product is then purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often obtained as a white powder or crystalline solid .
Análisis De Reacciones Químicas
Types of Reactions
Cumene;cyclopenta-1,3-diene;iron(2+);hexafluorophosphate undergoes various types of chemical reactions, including:
Oxidation: The iron center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced back to iron(II) from higher oxidation states.
Substitution: Ligands such as cyclopentadienyl or cumene can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like ferric chloride for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while substitution reactions can produce a variety of organometallic compounds with different ligands.
Aplicaciones Científicas De Investigación
Cumene;cyclopenta-1,3-diene;iron(2+);hexafluorophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cycloaddition and polymerization reactions.
Biology: The compound has been studied for its potential use in biological imaging and as a probe for studying iron metabolism in cells.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological molecules and induce cytotoxic effects.
Industry: It is used as a photoinitiator in the polymer industry, where it helps initiate the polymerization process under UV light.
Comparación Con Compuestos Similares
Similar Compounds
(5-Cyclopentadienyl)(6-isopropylbenzene)iron hexafluorophosphate: Similar structure but different ligand arrangement.
Iron(II)-cyclopentadienyl compounds: These compounds share the cyclopentadienyl ligand but may have different co-ligands and counterions.
Uniqueness
Cumene;cyclopenta-1,3-diene;iron(2+);hexafluorophosphate is unique due to its specific ligand arrangement, which imparts distinct chemical and physical properties.
Propiedades
IUPAC Name |
cumene;cyclopenta-1,3-diene;iron(2+);hexafluorophosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12.C5H5.F6P.Fe/c1-8(2)9-6-4-3-5-7-9;1-2-4-5-3-1;1-7(2,3,4,5)6;/h3-8H,1-2H3;1-5H;;/q;2*-1;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOCNVHYNVDYAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1.[CH-]1C=CC=C1.F[P-](F)(F)(F)(F)F.[Fe+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F6FeP |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9052008 |
Source


|
| Record name | (6-Cumene)(5-cyclopentadienyl)iron(II) hexafluorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32760-80-8 |
Source


|
| Record name | Iron(1+), (.eta.5-2,4-cyclopentadien-1-yl)[(1,2,3,4,5,6-.eta.)-(1-methylethyl)benzene]-, hexafluorophosphate(1-) (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (6-Cumene)(5-cyclopentadienyl)iron(II) hexafluorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-[3-[[dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]-2-methylpropyl]ethane-1,2-diamine](/img/structure/B218120.png)
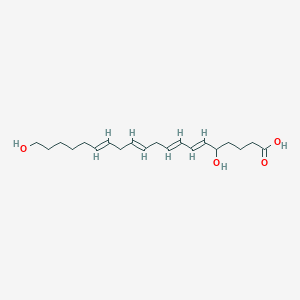
![[[(2R,3S,5S)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B218133.png)
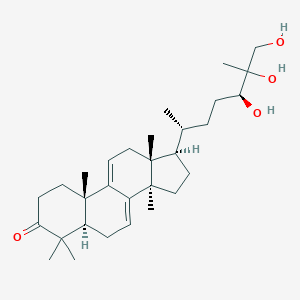
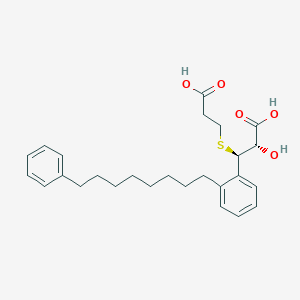
![(2Z,4E,22Z)-26,27-Dihydroxy-9,15-dimethylspiro[7,12,20,25,28-pentaoxahexacyclo[21.4.3.18,11.01,24.09,18.013,18]hentriaconta-2,4,14,22-tetraene-10,2'-oxirane]-6,21-dione](/img/structure/B218146.png)
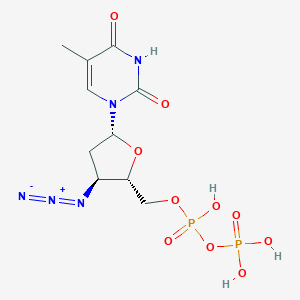
![[(1R,2R,3E,5R,7S,9E,11R,12S,13S,14S,15R,16S)-16-benzyl-5,12,13-trihydroxy-5,7,13,14-tetramethyl-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B218154.png)
